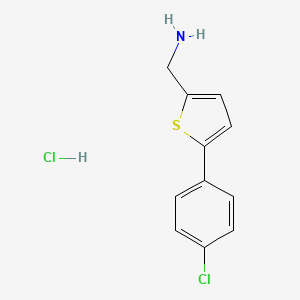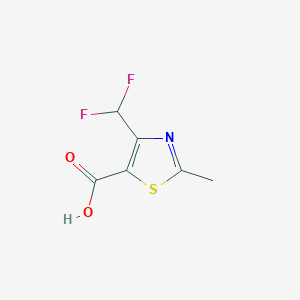
4-(ジフルオロメチル)-2-メチル-1,3-チアゾール-5-カルボン酸
概要
説明
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group.
科学的研究の応用
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking functional groups like alcohols and thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain . This enzyme plays a crucial role in energy production within cells.
Mode of Action
Compounds with similar structures have been reported to inhibit succinate dehydrogenase, thereby disrupting energy production within cells . This disruption can lead to cell death, which may explain the compound’s potential fungicidal activity .
Biochemical Pathways
Inhibition of succinate dehydrogenase would disrupt the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, and the generation of cellular energy .
Result of Action
Similar compounds have been reported to exhibit fungicidal activity, suggesting that this compound may also have the ability to kill fungi .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of metal-based catalysts and optimized reaction conditions can further improve the yield and selectivity of the difluoromethylation reaction .
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (RNH₂).
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of difluoromethyl alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated thiazole derivatives.
類似化合物との比較
- 4-(Trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Chloromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Bromomethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor capability, making it a versatile moiety in drug design .
特性
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONKCJMYNMTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587393 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891487-47-1 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



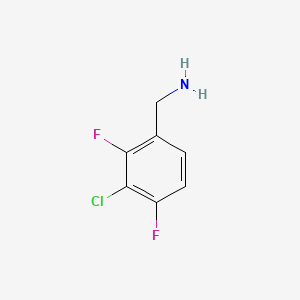
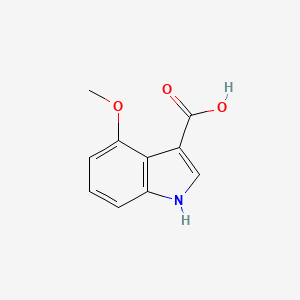
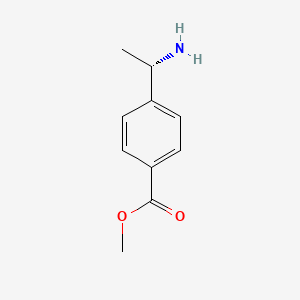
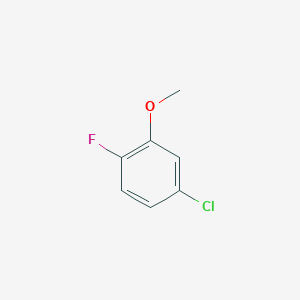
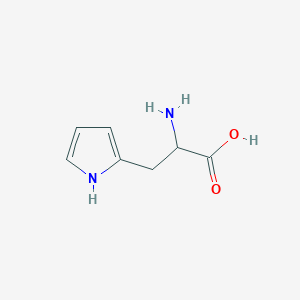
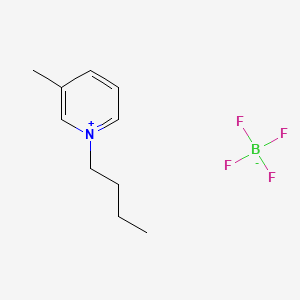
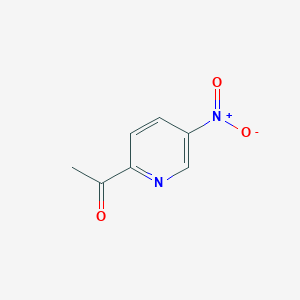

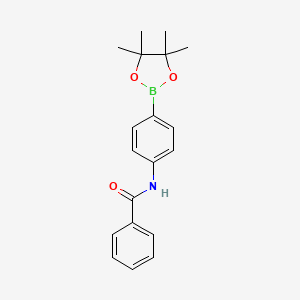
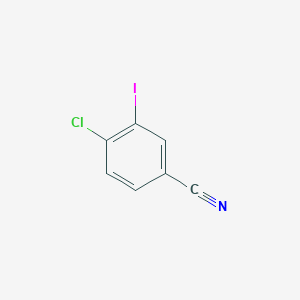
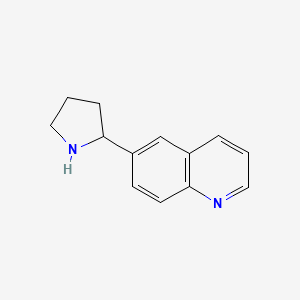
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
